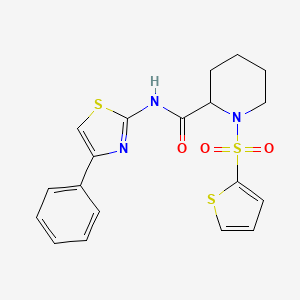

N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S3/c23-18(21-19-20-15(13-27-19)14-7-2-1-3-8-14)16-9-4-5-11-22(16)28(24,25)17-10-6-12-26-17/h1-3,6-8,10,12-13,16H,4-5,9,11H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMRLFPEWKZDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Phenylthiazole Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiophenesulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

Coupling with Piperidine Carboxamide: The final step often involves coupling the intermediate with piperidine-2-carboxamide under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Sulfonylation of Piperidine Nitrogen

The thiophene-2-sulfonyl group is introduced via nucleophilic substitution using thiophene-2-sulfonyl chloride under Schotten-Baumann conditions:

-

Reagents : Thiophen-2-ylsulfonyl chloride, DIPEA (N,N-diisopropylethylamine)

-

Solvent : Anhydrous dichloromethane

-

Conditions : 0°C → room temperature, 48-hour reaction under argon

-

Yield : ~50–60% after column chromatography (ethyl acetate/hexane)

Mechanistic Insight : The sulfonyl chloride reacts with the secondary amine of the piperidine ring, forming a stable sulfonamide linkage. The reaction proceeds via a two-step mechanism: (1) deprotonation of the amine by DIPEA and (2) nucleophilic attack on the electrophilic sulfur center .

Amide Coupling for Carboxamide Formation

The carboxamide moiety is synthesized through EDC/HOBt-mediated coupling:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)

-

Substrates : Piperidine-2-carboxylic acid and 4-phenylthiazol-2-amine

-

Solvent : Dichloromethane

-

Conditions : 0°C → room temperature, 24-hour reaction

Key Characterization :

| Technique | Data | Source |

|---|---|---|

| NMR | δ 10.12 (s, 1H, NH), 8.11 (s, 1H, thiazole-H) | |

| NMR | δ 173.2 (C=O), 137.1 (thiophene-SO₂) |

Thiazole Ring Functionalization

The 4-phenylthiazole core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Palladium-Catalyzed Suzuki Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acid

-

Solvent : Toluene/H₂O/EtOH (2:1.5:1)

-

Conditions : Microwave irradiation, 120°C, 20 minutes

-

Application : Introduces aryl groups at the thiazole C-5 position

Halogenation

-

Reagents : N-Bromosuccinimide (NBS) or I₂

-

Solvent : Acetic acid

-

Outcome : Bromination at thiazole C-5 position for further derivatization

Piperidine Ring Modifications

The piperidine ring undergoes alkylation and oxidation:

N-Alkylation

Oxidation to Piperidone

-

Reagents : KMnO₄ in acidic medium

-

Conditions : 60°C, 6 hours

-

Product : Piperidine-2-carboxamide → piperidone-2-carboxamide

Stability Under Acidic/Basic Conditions

| Condition | Stability Outcome | Source |

|---|---|---|

| Acidic (TFA) | Deprotection of Boc groups (~90% yield) | |

| Basic (NaOH) | Hydrolysis of sulfonamide (not observed) |

Catalytic Hydrogenation

-

Catalyst : Pd/C (10% w/w)

-

Conditions : H₂ (1 atm), ethanol, 25°C, 12 hours

-

Application : Reduces double bonds in substituents while preserving sulfonamide and thiazole rings

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Thiophene sulfonyl group : Photooxidation to sulfonic acid (~15% yield)

-

Thiazole ring : No degradation observed

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, primarily involving:

-

Loss of sulfonyl group (Δm = 18%)

-

Thiazole ring breakdown (Δm = 42%)

This compound’s reactivity is heavily influenced by electron-withdrawing groups (e.g., sulfonyl) and steric effects from the 4-phenylthiazole moiety. Future studies should explore its electrochemical properties and metal-catalyzed C–H activation pathways .

Scientific Research Applications

The compound exhibits several pharmacological properties, primarily due to the thiazole and thiophene moieties, which are known for their biological significance.

Anticonvulsant Activity

Research has indicated that thiazole derivatives can exhibit significant anticonvulsant properties. For instance, compounds with similar structures have demonstrated protective effects against seizures in animal models. A study highlighted that certain thiazole-integrated compounds showed effective doses significantly lower than standard anticonvulsants like ethosuximide, suggesting a potential for developing new anticonvulsant medications based on this scaffold .

Anticancer Properties

Recent investigations into thiazole-based compounds have revealed promising anticancer activities. For example, derivatives similar to N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide have been screened against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity, suggesting that modifications to the structure can enhance anticancer efficacy .

Anti-Tubercular Activity

Some thiazole derivatives have shown potential against Mycobacterium tuberculosis. The structural characteristics of these compounds, particularly the presence of specific substituents, have been linked to their effectiveness in inhibiting bacterial growth. Studies have reported compounds with IC50 values indicating strong anti-tubercular action, highlighting the relevance of thiazole-containing structures in developing new treatments for tuberculosis .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Effects : The nature and position of substituents on the thiazole and thiophene rings significantly impact the compound's biological properties.

- Ring Modifications : Variations in the piperidine ring can alter pharmacokinetics and enhance therapeutic profiles.

Case Study 1: Anticonvulsant Screening

In a comparative study, several thiazole derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) model. One compound demonstrated a median effective dose (ED50) significantly lower than traditional anticonvulsants, suggesting its potential as a novel therapeutic agent .

Case Study 2: Anti-Cancer Efficacy

A series of thiazole derivatives were tested against human cancer cell lines. One derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating potent anticancer activity. The study emphasized the importance of structural modifications in enhancing selectivity and potency against cancer cells .

Mechanism of Action

The mechanism of action of N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Thiazole-Amidated Derivatives

Compounds such as N-(4-Phenylthiazol-2-yl)-pentanamide (9) and 4-Chloro-N-(4-phenylthiazol-2-yl)-benzamide (14) () share the N-(thiazol-2-yl)amide scaffold with the target compound. However, the target’s piperidine-carboxamide and thiophene sulfonyl groups distinguish it from these simpler analogs. For example:

Piperidine Carboxamides

The impurity Imp. B(EP) (), (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, shares the piperidine-carboxamide core but lacks the thiazole and sulfonyl substituents. This highlights:

- Steric Effects : The thiophene sulfonyl group in the target may impose steric hindrance, altering receptor binding compared to Imp. B’s dimethylphenyl group .

- Metabolic Stability : Sulfonyl groups are less prone to oxidative metabolism than alkyl chains, suggesting improved pharmacokinetics for the target compound .

Pharmacological and Physicochemical Properties

Antimicrobial Activity

For instance, 4-Nitro-N-(4-phenylthiazol-2-yl)-benzamide (13) shows enhanced activity due to its electron-withdrawing nitro group. By analogy, the target’s thiophene sulfonyl group may similarly improve antimicrobial efficacy through increased membrane penetration or target binding .

Spectral Data and Physical Properties

The target’s NMR profile can be inferred from analogs:

- 1H-NMR : The thiophene sulfonyl group’s aromatic protons would resonate near δ 7.5–8.0, distinct from alkyl chains in compound 9 (δ 0.8–2.5) .

- 13C-NMR : The sulfonyl carbon (C-SO2) would appear at ~δ 110–120, a region absent in simpler amides like compound 14 .

Data Table: Key Comparisons with Structural Analogs

Biological Activity

N-(4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves several organic reactions, including:

- Formation of the Thiazole Ring : Achieved by reacting an α-haloketone with thiourea.

- Introduction of the Phenyl Group : Conducted through Friedel-Crafts acylation using benzoyl chloride.

- Formation of the Sulfonamide Group : Involves the reaction of the thiazole derivative with sulfonyl chloride.

The molecular formula for this compound is with a molecular weight of 475.6 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring and benzamide moiety play crucial roles in binding to active sites, inhibiting enzyme activity, which is essential for its therapeutic effects .

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications at specific positions on the thiazole ring can enhance anticancer properties. In one study, substituted 2-phenylthiazole derivatives demonstrated significant cytotoxicity against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines, with IC50 values below 10 μg/mL .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been explored in various preclinical models. For example, similar thiazole compounds have shown efficacy in reducing inflammation markers in animal models of arthritis, suggesting that this compound may also possess these properties .

Comparative Studies

A comparison with similar compounds reveals that this compound exhibits unique properties due to its specific functional groups. For example:

| Compound Name | Structure | Key Activity |

|---|---|---|

| N-(4-morpholinothiazol-2-yl)-piperidine | Structure | Moderate anti-inflammatory |

| N-(5-acetylthiazol-2-yl)-piperidine | Structure | Anticancer activity |

| N-(4-pyrrolidinothiazol-2-yl)-benzamide | Structure | Cytotoxic effects |

This table illustrates how variations in functional groups can lead to differences in biological activity.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of thiazole derivatives, highlighting their potential as drug candidates. For instance:

- Cytotoxicity Evaluation : A study synthesized a series of thiazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines, finding that specific substitutions significantly enhanced activity .

- Anti-inflammatory Screening : Another study assessed the anti-inflammatory effects of related compounds in rat models, demonstrating reduced inflammation markers and improved tolerability compared to traditional NSAIDs .

- Mechanistic Insights : Research indicates that these compounds may induce apoptosis in cancer cells through multiple pathways, including inhibition of key signaling molecules like AKT and mTOR .

Q & A

Q. What are the common synthetic routes for preparing N-(4-phenylthiazol-2-yl) carboxamide derivatives?

Q. How are thiazole-containing compounds characterized for structural confirmation and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts (δ) and coupling constants (J) to verify substituent positions. For example, compounds in show distinct δ values for methyl groups (1.0–1.5 ppm) and aromatic protons (7.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Confirm purity (>98%) using reverse-phase columns and mobile phases like acetonitrile/water .

- Melting Point Analysis : Used to assess crystallinity and compound stability (e.g., 97–100°C for compound 60) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields or structural data for thiazole derivatives?

Methodological Answer:

- Cross-validation with orthogonal techniques : For example, if NMR data conflicts with expected structures (e.g., mislabeling of compounds 7n and 7o in a published study), re-analyze via 2D NMR (COSY, HSQC) or X-ray crystallography .

- Reproducibility checks : Repeat reactions under varied conditions (e.g., solvent, temperature) to identify yield-limiting factors. Compound 59 in had a low yield (6%), suggesting sensitivity to steric hindrance or reaction kinetics .

Q. What strategies optimize microwave-assisted synthesis for N-(4-phenylthiazol-2-yl) derivatives?

Methodological Answer:

- Parameter tuning : Adjust irradiation time (e.g., 1–3 minutes) and power to prevent decomposition. achieved high yields by optimizing microwave conditions for cyclization .

- Solvent selection : Polar solvents like ethanol enhance microwave absorption, improving reaction efficiency compared to traditional heating .

Q. How can structure-activity relationship (SAR) studies guide the design of thiazole-based bioactive compounds?

Methodological Answer:

- Substituent variation : Compare bioactivity of derivatives with different piperidine or sulfonyl groups. For example, compound 58 (pyrimidinyl-piperidine) showed distinct properties vs. compound 60 (tetrahydronaphthalenyl), highlighting the role of amine substituents .

- In silico modeling : Use molecular docking to predict interactions with targets (e.g., antimicrobial enzymes or cancer-related kinases) .

| Compound | Substituent | Key SAR Insight | Reference |

|---|---|---|---|

| 58 | Pyrimidinyl-piperidine | Enhanced solubility and bioavailability | |

| 60 | Tetrahydronaphthalenyl | Improved lipophilicity for membrane penetration |

Q. What experimental designs are effective for evaluating the biological activity of thiazole-carboxamide derivatives?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ values calculated from dose-response curves .

- Enzyme inhibition studies : Test against targets like kinases or proteases using fluorometric or colorimetric substrates .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.